

potential biological activity of 2-Chloro-N-isopropylisonicotinamide

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Compound of Interest

Compound Name:	2-Chloro-N-isopropylisonicotinamide
Cat. No.:	B1365277

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An In-Depth Technical Guide to the Potential Biological Activity of **2-Chloro-N-isopropylisonicotinamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyridine carboxamide scaffold, and specifically isonicotinamide derivatives, represent a privileged structural motif.^[1] These compounds have demonstrated a remarkable breadth of biological activities, finding applications as anti-inflammatory, antimicrobial, and kinase-modulating agents.^{[1][2][3]} This guide focuses on a specific, yet under-explored derivative: **2-Chloro-N-isopropylisonicotinamide**. While direct and extensive biological data for this compound is not yet prevalent in peer-reviewed literature, its structural features, when analyzed in the context of extensive structure-activity relationship (SAR) studies on related isonicotinamides, suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the potential biological activities of **2-Chloro-N-isopropylisonicotinamide**. It is designed to be a forward-looking resource, offering a scientifically grounded rationale for the investigation of this compound and presenting detailed experimental protocols to explore its therapeutic potential. We will delve into the

plausible mechanisms of action, drawing parallels from closely related analogs, and provide a clear roadmap for its systematic evaluation.

Chemical and Physical Properties of 2-Chloro-N-isopropylisonicotinamide

Property	Value	Source
Molecular Formula	C9H11ClN2O	[4]
Molecular Weight	198.65 g/mol	[4]
IUPAC Name	2-chloro-N-(propan-2-yl)pyridine-4-carboxamide	[4]
CAS Number	439931-33-6	[4]
Predicted XLogP3	1.7	[4]

Part 1: Hypothesized Biological Activities & Rationale

Based on the extensive literature on isonicotinamide and nicotinamide derivatives, we hypothesize that **2-Chloro-N-isopropylisonicotinamide** possesses potential therapeutic value in three primary areas: kinase inhibition, anti-inflammatory action, and antifungal activity.

Kinase Inhibition

The isonicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[\[3\]](#) Numerous studies have demonstrated that derivatives of this class can potently and selectively inhibit a variety of kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.[\[2\]](#)[\[3\]](#)

Rationale for Potential Kinase Inhibitory Activity:

- Structural Similarity to Known Inhibitors: The core structure of **2-Chloro-N-isopropylisonicotinamide** shares key features with documented kinase inhibitors. For instance, isonicotinamide derivatives have been identified as highly selective inhibitors of

Glycogen Synthase Kinase-3 (GSK-3), a key target in Alzheimer's disease and other neurological conditions.[2][3]

- Key Moieties for Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase active sites. The chloro and isopropyl substituents can be tailored to fit into specific hydrophobic pockets within the kinase domain, potentially conferring selectivity and potency.

Potential Kinase Targets:

- Glycogen Synthase Kinase-3 (GSK-3 β)
- Janus Kinases (JAKs)
- Epidermal Growth Factor Receptor (EGFR) Kinase

Anti-inflammatory Activity

Isonicotinic acid and its derivatives have been reported to possess significant anti-inflammatory properties.[1][5][6] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the enzymes involved in the inflammatory cascade.

Rationale for Potential Anti-inflammatory Activity:

- Inhibition of Inflammatory Mediators: Isonicotinamide derivatives have been shown to inhibit the production of Reactive Oxygen Species (ROS) and other inflammatory mediators.[1] The structural features of **2-Chloro-N-isopropylisonicotinamide** may allow it to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or to modulate signaling pathways such as NF- κ B.
- Structure-Activity Relationship: Studies on isonicotinates have shown that modifications to the amide and pyridine ring can significantly impact anti-inflammatory potency.[1] The chloro and isopropyl groups on the target molecule could enhance its activity compared to the parent isonicotinamide.

Antifungal Activity

Nicotinamide and isonicotinamide derivatives have emerged as a promising class of antifungal agents.^{[7][8][9][10]} Their mechanism of action often involves the disruption of the fungal cell wall or other essential cellular processes.

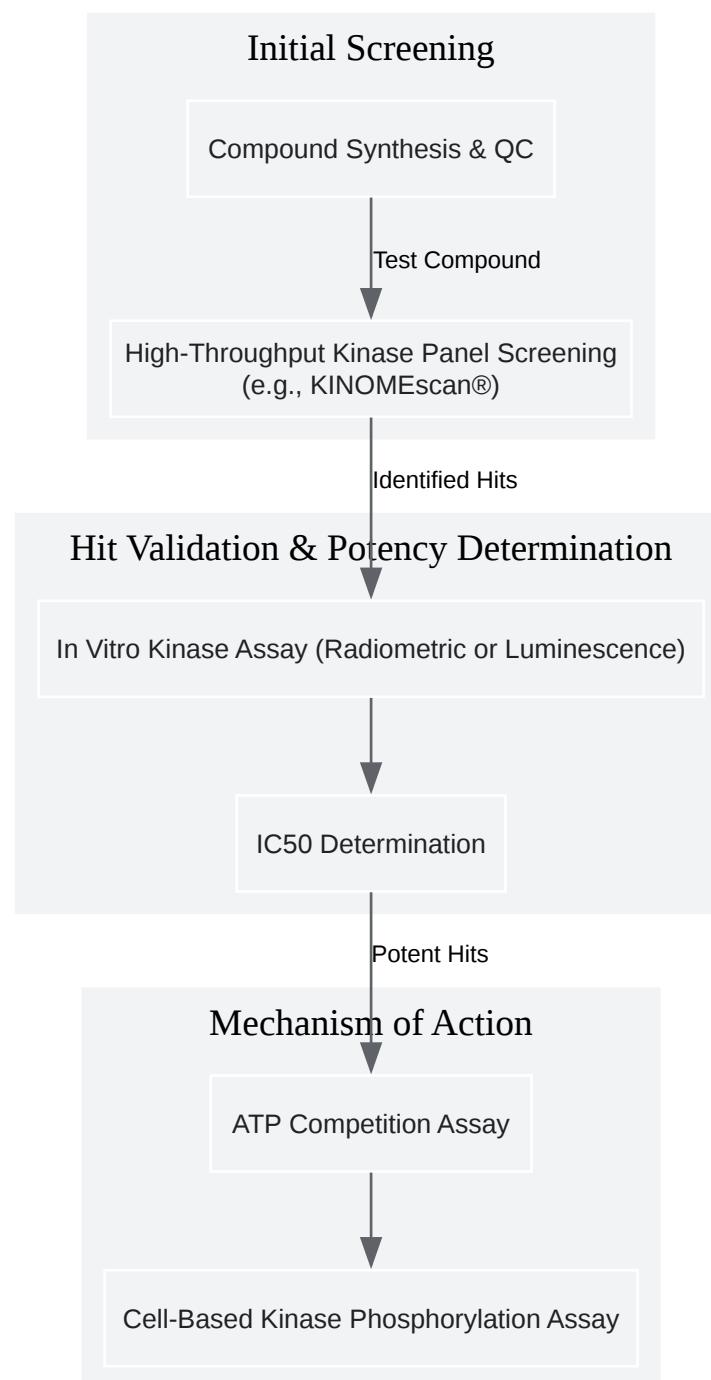
Rationale for Potential Antifungal Activity:

- Cell Wall Disruption: Recent studies on nicotinamide derivatives have identified compounds that exhibit potent antifungal activity by disrupting the fungal cell wall.^{[8][10]}
- SAR in Antifungal Nicotinamides: Structure-activity relationship studies have shown that specific substitutions on the nicotinamide scaffold are crucial for antifungal efficacy.^{[7][8]} The combination of a chloro group and an isopropyl amide in **2-Chloro-N-isopropylisonicotinamide** presents a unique substitution pattern that warrants investigation for antifungal properties.

Part 2: Experimental Protocols

To empirically validate the hypothesized biological activities of **2-Chloro-N-isopropylisonicotinamide**, a series of robust and well-defined in vitro assays are proposed.

Workflow for Investigating Kinase Inhibitory Activity



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Caption: Workflow for kinase inhibitor discovery and characterization.

2.1.1 In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for assessing kinase activity and inhibition.

[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **2-Chloro-N-isopropylisonicotinamide** against a specific kinase (e.g., GSK-3 β).

Materials:

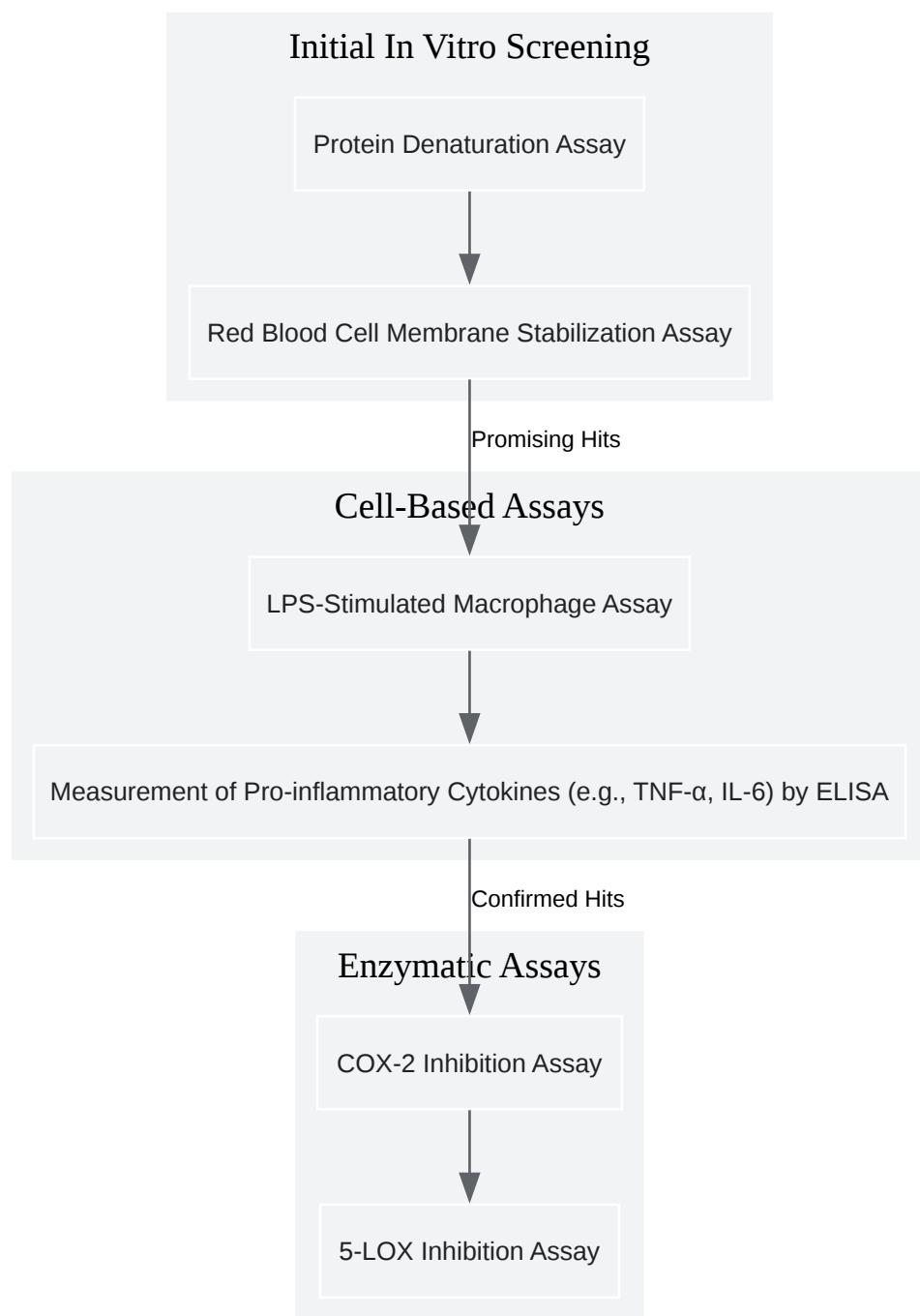
- Recombinant human kinase (e.g., GSK-3 β)
- Kinase-specific substrate peptide
- [γ -³²P]ATP
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- **2-Chloro-N-isopropylisonicotinamide** stock solution (in DMSO)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Compound Dilution: Prepare a serial dilution of **2-Chloro-N-isopropylisonicotinamide** in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a 96-well plate, add the following in order:
 - Kinase reaction buffer
 - Diluted **2-Chloro-N-isopropylisonicotinamide** or DMSO (vehicle control)
 - Recombinant kinase
 - Substrate peptide

- Initiation of Reaction: Start the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
- Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantification: Measure the amount of ^{32}P incorporated into the substrate peptide using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Investigating Anti-inflammatory Activity

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Caption: Workflow for screening anti-inflammatory compounds.

2.2.1 Inhibition of Protein Denaturation Assay

This assay provides a simple and rapid preliminary screening for anti-inflammatory activity.[\[14\]](#) [\[15\]](#)[\[16\]](#)

Objective: To assess the ability of **2-Chloro-N-isopropylisonicotinamide** to inhibit heat-induced protein denaturation.

Materials:

- Bovine serum albumin (BSA)
- Phosphate buffered saline (PBS), pH 6.4
- **2-Chloro-N-isopropylisonicotinamide** stock solution (in DMSO)
- Diclofenac sodium (positive control)
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: Prepare reaction mixtures containing BSA solution and various concentrations of **2-Chloro-N-isopropylisonicotinamide** or diclofenac sodium. A control group with only BSA and vehicle (DMSO) should be included.
- Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
- Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
- Cooling: Cool the mixtures to room temperature.
- Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = $[1 - (\text{Absorbance of Test} / \text{Absorbance of Control})] \times 100$
- IC50 Determination: Determine the IC50 value from the dose-response curve.

Workflow for Investigating Antifungal Activity



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Caption: Workflow for the evaluation of novel antifungal agents.

2.3.1 Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2-Chloro-N-isopropylisonicotinamide** against pathogenic fungi.

Materials:

- Fungal isolates (e.g., *Candida albicans*)
- RPMI-1640 medium
- 96-well microtiter plates
- **2-Chloro-N-isopropylisonicotinamide** stock solution (in DMSO)
- Fluconazole (positive control)
- Spectrophotometer or plate reader

Procedure:

- **Inoculum Preparation:** Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
- **Compound Dilution:** Prepare serial twofold dilutions of **2-Chloro-N-isopropylisonicotinamide** and fluconazole in the microtiter plates with RPMI-1640 medium.
- **Inoculation:** Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
- **Incubation:** Incubate the plates at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
- **Data Recording:** Record the MIC values for each fungal isolate.

Part 3: Future Directions and Conclusion

The structural attributes of **2-Chloro-N-isopropylisonicotinamide**, viewed through the lens of extensive research on the isonicotinamide scaffold, strongly suggest its potential as a biologically active molecule. The hypothesized activities as a kinase inhibitor, an anti-inflammatory agent, and an antifungal compound are all grounded in solid SAR data from related molecules.

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic investigation of these potential activities. Successful validation in these *in vitro* assays would warrant progression to more complex cell-based models and eventually to *in vivo* studies to assess efficacy and safety.

Further research should also focus on:

- Lead Optimization: Should promising activity be identified, SAR studies around the **2-Chloro-N-isopropylisonicotinamide** core could lead to the development of more potent and selective analogs.
- Target Deconvolution: For compounds exhibiting significant phenotypic effects (e.g., anti-inflammatory or antifungal), target identification and deconvolution studies will be crucial to elucidate the precise mechanism of action.
- In Vivo Efficacy: Promising lead compounds should be evaluated in relevant animal models of disease to establish *in vivo* proof-of-concept.

In conclusion, **2-Chloro-N-isopropylisonicotinamide** represents a compelling starting point for a drug discovery program. Its straightforward chemistry and the well-documented therapeutic potential of the isonicotinamide class make it a high-priority candidate for further investigation. This guide provides the necessary scientific rationale and experimental tools to unlock the potential of this promising molecule.

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